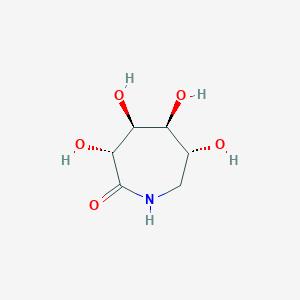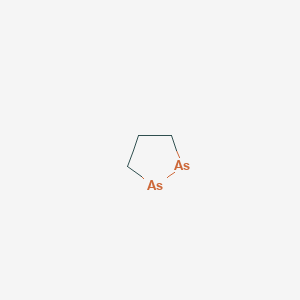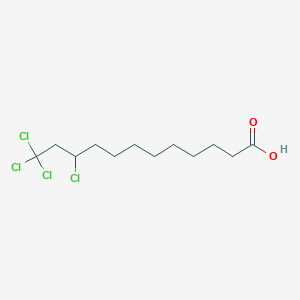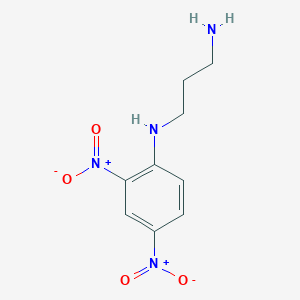
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- is a complex organic compound with the molecular formula C16H9ClN2O4. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- typically involves multi-step organic reactions. One common method includes the nitration of 1,4-naphthoquinone followed by chlorination and subsequent amination with aniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and amino derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumoral activities.
Medicine: Investigated for its role in developing new therapeutic agents against cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can target various molecular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar oxidative properties.
2-Amino-3-chloro-1,4-naphthoquinone: Shares structural similarities but differs in functional groups.
3-Chloro-2-amino-1,4-naphthoquinone: Another related compound with distinct biological activities.
Uniqueness
1,4-Naphthalenedione, 2-chloro-5-nitro-3-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and phenylamino groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .
Propiedades
Número CAS |
22360-48-1 |
|---|---|
Fórmula molecular |
C16H9ClN2O4 |
Peso molecular |
328.70 g/mol |
Nombre IUPAC |
3-anilino-2-chloro-5-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-14(18-9-5-2-1-3-6-9)16(21)12-10(15(13)20)7-4-8-11(12)19(22)23/h1-8,18H |
Clave InChI |
RRFHPPDIAIZGQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


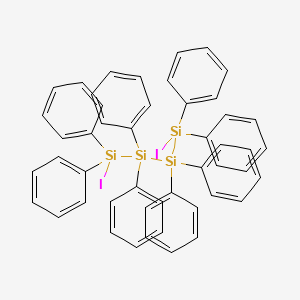


![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

